(R)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrole and amino acids.
Formation of Pyrrole Ring: The pyrrole ring is formed through cyclization reactions involving the starting materials.
Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through specific reactions such as amination and carboxylation.
Chirality Induction: The ®-configuration is achieved through chiral catalysts or resolution methods.
Industrial Production Methods
Industrial production of ®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Batch Reactors: Utilized for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production with consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Such as oxo-pyrrole carboxylic acids.
Reduced Derivatives: Such as pyrrole alcohols.
Substituted Derivatives: Such as N-alkyl or N-acyl pyrrole carboxylic acids.
Scientific Research Applications
®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can bind to receptors and modulate their activity.
Signal Transduction: The compound can influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid: The enantiomer of the ®-form with different biological activity.
Proline: A structurally similar amino acid with a pyrrolidine ring.
Pyrrole-2-carboxylic acid: Lacks the amino group but shares the pyrrole ring structure.
Uniqueness
®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activities compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C5H8N2O2 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H8N2O2/c6-4-2-1-3(7-4)5(8)9/h3H,1-2H2,(H2,6,7)(H,8,9)/t3-/m1/s1 |
InChI Key |
QQZIRAVAHFONDV-GSVOUGTGSA-N |
Isomeric SMILES |
C1CC(=N[C@H]1C(=O)O)N |
Canonical SMILES |
C1CC(=NC1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.